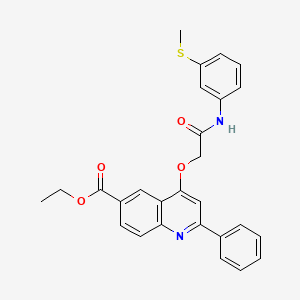
Ethyl 4-(2-((3-(methylthio)phenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines have a wide range of applications in medicinal chemistry and are part of many bioactive compounds . The compound also contains an ester group (carboxylate), which could potentially be involved in esterification or hydrolysis reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a phenyl ring, and an ester group. These functional groups could potentially engage in various types of intermolecular interactions, including pi-stacking (between aromatic rings) and hydrogen bonding (involving the ester group) .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially participate in various types of chemical reactions. For example, the aromatic rings could undergo electrophilic aromatic substitution reactions, and the ester group could be involved in hydrolysis or esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings would likely make the compound relatively stable and nonpolar, while the ester group could potentially engage in hydrogen bonding, affecting the compound’s solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been explored for their potential as antimicrobial agents. The synthesis involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to compounds screened for antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Anticancer Agent Development
Research on Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates has shown promise in the development of potential anticancer agents. These compounds were synthesized from aminoquinolones, with some showing no cytotoxicity against normal cells, highlighting their specificity and potential therapeutic index (Facchinetti et al., 2015).
Calcium Channel Antagonistic Activity
Derivatives of ethyl 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates have been synthesized and evaluated for their calcium channel antagonistic activities. This pharmacological activity is crucial for developing drugs that can manage cardiovascular diseases, showcasing the versatility of these compounds in therapeutic applications (Şimşek et al., 2006).
Novel Synthesis Methods
Research has also focused on developing novel synthetic methods for these compounds, which is essential for enhancing their availability for further biological evaluation and potential drug development. One study describes a facile one-pot synthesis of 3-aminoquinolines, which are key intermediates in preparing various biologically active quinoline derivatives (Wang, Boschelli, Johnson, & Honores, 2004).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-3-32-27(31)19-12-13-23-22(14-19)25(16-24(29-23)18-8-5-4-6-9-18)33-17-26(30)28-20-10-7-11-21(15-20)34-2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWBQKBAKQKZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)
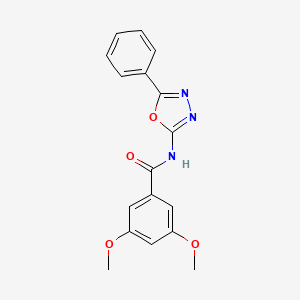
![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)
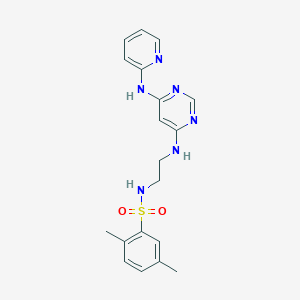
![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)
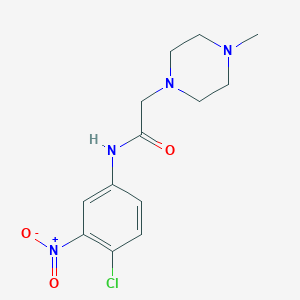
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)
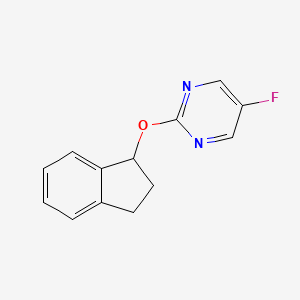

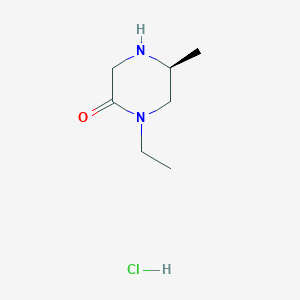

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)
